molecular formula C18H17FN2O4S B10971933 3-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10971933
M. Wt: 376.4 g/mol
InChI Key: HBVXMRVXWZRHPR-UHFFFAOYSA-N
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Description

3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorophenyl group, a thiazole ring, and a bicyclic heptane structure, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a halogenating agent. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

The bicyclic heptane structure is formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions. The final step involves the coupling of the thiazole and bicyclic heptane structures through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of 3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring contribute to its binding affinity and specificity, while the bicyclic heptane structure provides rigidity and stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
  • 3-({[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Uniqueness

The presence of the fluorophenyl group in 3-({[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro- and bromo- counterparts. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C18H17FN2O4S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H17FN2O4S/c1-8-15(9-2-4-10(19)5-3-9)20-18(26-8)21-16(22)13-11-6-7-12(25-11)14(13)17(23)24/h2-5,11-14H,6-7H2,1H3,(H,23,24)(H,20,21,22)

InChI Key

HBVXMRVXWZRHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2C3CCC(C2C(=O)O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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